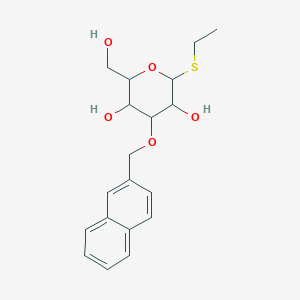

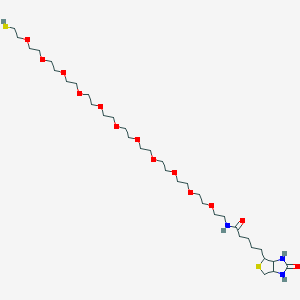

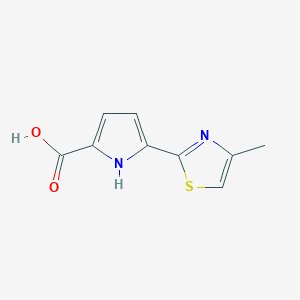

![molecular formula C12H12N2O4 B14787625 1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)

1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Festinavir is synthesized using 5-methyluridine as a starting material . The synthetic route involves several key steps:

Treatment of 5-Methyluridine: The starting material is treated with acid and acetaldehyde to produce an intermediate compound.

Reaction with 4-Biphenyl Acid Chloride: The intermediate is then reacted with 4-biphenyl acid chloride and pyridine in a solvent to yield another intermediate.

Lewis Acid and Triethylamine Reaction: This intermediate undergoes a reaction with Lewis acid and triethylamine, followed by treatment with aqueous acid or methanolic ammonium fluoride.

Iodine Treatment: The resulting compound is treated with iodine, triphenylphosphine, and imidazole in tetrahydrofuran (THF) solvent.

Iodide Elimination: The iodide is eliminated by heating the solution in toluene in the presence of a Lewis base.

Claisen Rearrangement: The compound undergoes Claisen rearrangement by heating in benzonitrile or toluene.

Final Reactions: The final steps involve reactions with trimethylsilyl chloride (TMSCl) and triethylamine, followed by hydrolysis to yield festinavir

化学反应分析

Festinavir undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential in the synthesis and modification of festinavir.

Substitution Reactions: Common reagents used include acid chlorides, Lewis acids, and bases like triethylamine.

Claisen Rearrangement: This is a key step in the synthesis of festinavir, involving heating in solvents like benzonitrile or toluene

科学研究应用

Festinavir has several scientific research applications:

HIV Treatment: It is primarily developed as an antiretroviral drug for the treatment of HIV-1 and HIV-2 infections.

Neurodegenerative Diseases:

Biological Research: Festinavir is used in research to study the mechanisms of HIV resistance and the development of new antiretroviral therapies.

作用机制

Festinavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus. By incorporating into the viral DNA, festinavir terminates the DNA chain elongation, thereby preventing the virus from replicating . Festinavir retains activity against HIV variants with resistance mutations, making it a valuable option in antiretroviral therapy .

相似化合物的比较

Festinavir is compared with other nucleoside reverse transcriptase inhibitors like stavudine (d4T), zidovudine (AZT), and lamivudine (3TC).

Stavudine (d4T): Festinavir is structurally related to stavudine but has improved potency and reduced toxicity.

Zidovudine (AZT): While both are NRTIs, festinavir has shown better efficacy against certain HIV variants.

Lamivudine (3TC): Festinavir and lamivudine both inhibit reverse transcriptase, but festinavir has a unique structure that provides advantages in terms of resistance profiles.

Festinavir’s unique properties, such as its resistance to glycosidic bond cleavage and catabolism by thymidine phosphorylase, make it a promising candidate in the treatment of HIV and potentially other diseases .

属性

分子式 |

C12H12N2O4 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC 名称 |

1-[4-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O4/c1-3-8-4-10(18-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h1,4-5,9-10,15H,6H2,2H3,(H,13,16,17) |

InChI 键 |

QJOFWCKJDRPYAU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)C#C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

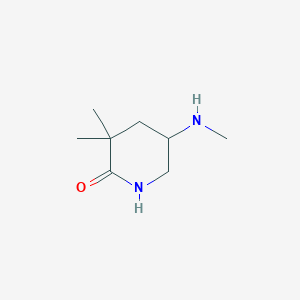

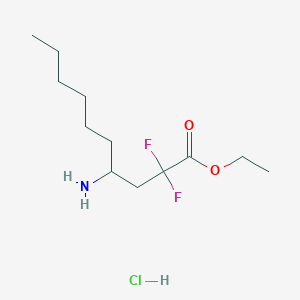

![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)

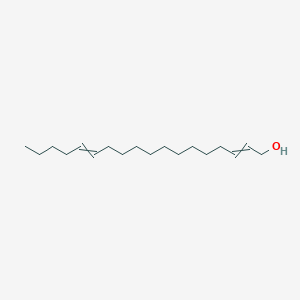

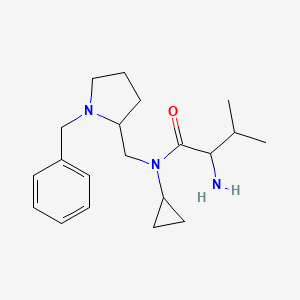

![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)

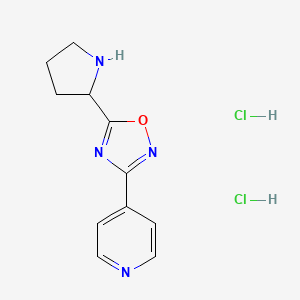

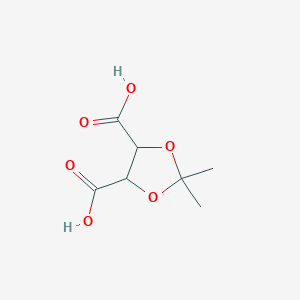

![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)

![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)